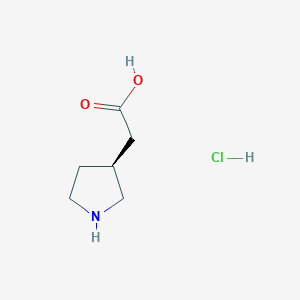

(S)-Pyrrolidine-3-acetic acid hcl

Übersicht

Beschreibung

(S)-Pyrrolidine-3-acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidine-3-acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the chiral precursor, (S)-Pyrrolidine.

Carboxylation: The precursor undergoes carboxylation to introduce the acetic acid moiety.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-Pyrrolidine-3-acetic acid hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Pyrrolidine-3-acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction to alcohols or amines.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols or amines.

Substitution: Results in various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

(S)-Pyrrolidine-3-acetic acid hydrochloride exhibits a range of biological activities that make it a valuable compound in drug development:

- Anticancer Properties : Recent studies have highlighted the potential of pyrrolidine derivatives, including (S)-Pyrrolidine-3-acetic acid hydrochloride, in combating cancer. For instance, compounds with pyrrolidine cores have shown significant inhibitory effects against breast cancer cell lines, such as MCF-7, inducing apoptotic cell death through various mechanisms .

- Antimicrobial and Antiviral Effects : Pyrrolidine derivatives have been investigated for their antimicrobial and antiviral properties. The structural diversity of these compounds allows for interactions with various biological targets, potentially leading to new treatments for infections .

- Neurological Applications : Research indicates that pyrrolidine derivatives can act as anticonvulsants and may have implications in treating neurodegenerative diseases. Their ability to inhibit cholinesterase suggests potential use in managing conditions like Alzheimer's disease .

Synthetic Methods

The synthesis of (S)-Pyrrolidine-3-acetic acid hydrochloride involves several established methods:

- Chiral Synthesis Techniques : Various synthetic routes have been developed to produce (S)-Pyrrolidine-3-acetic acid hydrochloride with high enantioselectivity. These methods often utilize chiral catalysts or reagents to ensure the desired stereochemistry is achieved during synthesis .

- Multistep Synthesis : A common approach involves starting from readily available precursors and undergoing multiple reaction steps, including cyclization and functional group transformations. This method can yield high purity products suitable for pharmaceutical applications .

Therapeutic Potential

The therapeutic potential of (S)-Pyrrolidine-3-acetic acid hydrochloride is being explored in various contexts:

- Enzyme Inhibition : Research has shown that derivatives of pyrrolidine can inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders such as diabetes. For example, certain pyrrolidine derivatives have demonstrated inhibitory effects on aldose reductase, an enzyme linked to diabetic complications .

- Drug Development : The unique structure of (S)-Pyrrolidine-3-acetic acid hydrochloride allows it to serve as a scaffold for developing new drugs targeting specific diseases. Its modifications can lead to compounds with improved efficacy and reduced side effects compared to existing medications .

Case Studies

Several case studies illustrate the applications of (S)-Pyrrolidine-3-acetic acid hydrochloride:

Wirkmechanismus

The mechanism of action of (S)-Pyrrolidine-3-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-Pyrrolidine-3-acetic acid hydrochloride: The enantiomer of (S)-Pyrrolidine-3-acetic acid hydrochloride.

Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different functional groups.

Pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.

Uniqueness

(S)-Pyrrolidine-3-acetic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other pyrrolidine derivatives.

Biologische Aktivität

(S)-Pyrrolidine-3-acetic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

(S)-Pyrrolidine-3-acetic acid hydrochloride is a chiral molecule that serves as a building block in organic synthesis. Its structure allows it to interact with various biological targets, making it valuable in pharmacological studies.

Chemical Structure

- Molecular Formula : CHNO·HCl

- Molecular Weight : 161.59 g/mol

The biological activity of (S)-Pyrrolidine-3-acetic acid hydrochloride is primarily attributed to its ability to act as a ligand for various receptors and enzymes. It has been shown to modulate enzyme activity and influence protein-ligand interactions, which are critical in many biochemical pathways.

Interaction with Biological Targets

- Enzyme Modulation : It can inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting neurotransmission and potentially providing therapeutic effects in neurological disorders.

1. Neuropharmacological Effects

Research indicates that (S)-Pyrrolidine-3-acetic acid hydrochloride exhibits neuropharmacological properties. For example, it has been investigated for its role in dopamine uptake inhibition, which is crucial for conditions like Parkinson's disease.

| Compound | Ki (nM) | Effect |

|---|---|---|

| (S)-Pyrrolidine-3-acetic acid | 120 | Inhibits [^3H]-DA uptake |

| Other analogs (e.g., N-methyl derivatives) | 170 | Less potent |

This table summarizes the potency of (S)-Pyrrolidine-3-acetic acid in inhibiting dopamine uptake compared to its analogs, highlighting its effectiveness as a neuroactive compound .

2. Anti-inflammatory Properties

In studies focusing on anti-inflammatory effects, (S)-Pyrrolidine-3-acetic acid has shown promise in reducing inflammatory markers in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Study 1: Inhibition of Dopamine Uptake

A study conducted by researchers evaluated the effects of various pyrrolidine analogs on dopamine uptake into synaptic vesicles. The results demonstrated that (S)-Pyrrolidine-3-acetic acid hydrochloride significantly inhibited dopamine uptake with a Ki value indicating its strong binding affinity .

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, (S)-Pyrrolidine-3-acetic acid was tested against a panel of kinases. The compound displayed selective inhibition towards certain kinases, suggesting potential applications in cancer therapy .

Research Findings

Recent literature highlights the versatility of pyrrolidine derivatives, including (S)-Pyrrolidine-3-acetic acid hydrochloride, in drug discovery. The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolidine ring can enhance biological activity and selectivity for specific targets .

Eigenschaften

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLQVQGTZQCUQF-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.